molecular formula C8H7NO4 B8758039 5-nitro-4H-1,3-benzodioxine CAS No. 50603-42-4

5-nitro-4H-1,3-benzodioxine

Cat. No.: B8758039
CAS No.: 50603-42-4
M. Wt: 181.15 g/mol
InChI Key: QGHZKXADVJXVFB-UHFFFAOYSA-N
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Description

5-Nitro-4H-1,3-benzodioxine is a nitro-substituted derivative of the benzodioxine heterocyclic system. The benzodioxine core consists of a benzene ring fused to a 1,3-dioxine ring, with the nitro group (-NO₂) positioned at the 5th carbon of the benzene ring.

Properties

CAS No.

50603-42-4

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-nitro-4H-1,3-benzodioxine

InChI

InChI=1S/C8H7NO4/c10-9(11)7-2-1-3-8-6(7)4-12-5-13-8/h1-3H,4-5H2

InChI Key

QGHZKXADVJXVFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2OCO1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs for comparison include:

Compound Name CAS Number Molecular Formula Nitro Position Key Properties/Applications
5-Nitro-4H-1,3-benzodioxine Not reported C₈H₅NO₄ 5 Hypothesized high reactivity due to nitro positioning
6-Nitro-4H-1,3-benzodioxine 6963-03-7 C₈H₅NO₄ 6 Commercial availability (3 suppliers); used in nitro-reduction studies
5-Nitro-m-xylene 99-12-7 C₈H₇NO₂ 5 High thermal stability; precursor in dye synthesis
4-(4-Nitrophenoxy)benzoic acid 16309-45-8 C₁₃H₉NO₅ 4 (phenoxy) Acidic functionality; used in polymer intermediates

Key Observations :

  • Nitro Positioning: The position of the nitro group significantly alters electronic effects.
  • Stability : 5-Nitro-m-xylene (99-12-7) exhibits thermal stability under standard conditions, whereas nitro-substituted benzodioxines may decompose under prolonged heating due to strained ring systems .

Reactivity in Reduction Reactions

Nitro groups are commonly reduced to amines. details the reduction of nitro compounds to diamines using SnCl₂·2H₂O under reflux (75°C, 5–7 hours). While this method applies to 5-fluorobenzene derivatives, analogous conditions may be required for this compound. However, steric hindrance from the dioxine ring could prolong reaction times compared to simpler nitroaromatics like 5-nitro-m-xylene .

Notes and Limitations

  • Direct experimental data on this compound remains scarce, necessitating extrapolation from structural analogs.
  • Contradictions arise in nitro positioning effects; for example, 6-nitro substitution in benzodioxine may enhance stability compared to hypothetical 5-nitro isomers.

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